

# Orobanchol: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Orobanchol** is a naturally occurring canonical strigolactone, a class of phytohormones derived from carotenoids.[1] First isolated from the root exudates of red clover (Trifolium pratense), it was identified as a potent germination stimulant for the parasitic plant Orobanche minor.[1][2] **Orobanchol** plays a crucial role in the rhizosphere, mediating interactions between plants and other organisms, including parasitic weeds and symbiotic arbuscular mycorrhizal fungi.[1][3] This technical guide provides an in-depth overview of the chemical properties and stability of **orobanchol**, intended to support research and development efforts in agriculture and pharmacology.

## **Chemical Properties**

**Orobanchol** is a complex molecule with a tetracyclic structure, consisting of a tricyclic lactone (ABC-ring system) linked via an enol-ether bridge to a butenolide moiety (D-ring).[3] The stereochemistry of the B and C ring junction is a key feature, with **orobanchol**-type strigolactones possessing an  $\alpha$ -oriented C-ring.[3]

## General and Physicochemical Properties of Orobanchol



Property	Value	Source(s)
Molecular Formula	C19H22O6	[1]
Molecular Weight	346.4 g/mol	[1]
IUPAC Name	(3E,3aS,4S,8bS)-4-hydroxy- 8,8-dimethyl-3-[[(2R)-4-methyl- 5-oxo-2H-furan-2- yl]oxymethylidene]-3a,4,5,6,7, 8b-hexahydroindeno[1,2- b]furan-2-one	[4]
CAS Number	220493-65-2	[5]
InChI Key	CDBBMEYPRMUMTR- RZXXLYMMSA-N	[1]

## **Spectroscopic Data**

The structural elucidation of **orobanchol** has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available dataset of assigned <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **orobanchol** is not readily found in the literature, <sup>1</sup>H NMR spectra have been instrumental in its structural determination.[1][6] Key characteristic signals in the <sup>1</sup>H NMR spectrum of canonical strigolactones like **orobanchol** include those corresponding to the protons of the tricyclic lactone core and the butenolide Dring.[2]

Mass Spectrometry (MS): High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a widely used technique for the detection and quantification of **orobanchol**.[7] This method allows for the separation and identification of **orobanchol** from complex biological matrices, such as plant root exudates.[7][8] A quantification limit of 1 pg/µL for **orobanchol** has been reported using this technique.[7]



Infrared (IR) Spectroscopy: Specific IR absorption data for **orobanchol** is not extensively reported in the literature. However, based on its functional groups, characteristic IR absorption bands would be expected for the hydroxyl (O-H stretch), carbonyl (C=O stretch) of the lactone rings, and the enol-ether (C-O stretch) functionalities.[9]

## **Stability of Orobanchol**

Strigolactones as a class are known to be chemically unstable, which presents a significant challenge for their study and application.[5] Their stability is influenced by factors such as pH, temperature, and the presence of nucleophiles.[4][10]

pH Stability: The enol-ether linkage in the **orobanchol** structure is susceptible to hydrolysis, particularly under neutral to alkaline conditions.[4][10] Strigolactones are reported to be sensitive to hydrolysis at pH 7 and readily decompose through the cleavage of the D-ring at pH 9.[4] The half-life of 5-deoxystrigol, a related strigolactone, in water at neutral pH was found to be 1.5 days, and it is expected to be even shorter under alkaline conditions.[5]

Thermal Stability: While specific studies on the thermal degradation of **orobanchol** are limited, the general instability of strigolactones suggests that elevated temperatures would likely accelerate its degradation. However, one study demonstrated that 4-deoxy**orobanchol**, a precursor, remained stable for a month when stored in dried Nicotiana benthamiana leaves at room temperature.[5] This suggests that the matrix in which **orobanchol** is present can significantly impact its stability.

Photostability: Information regarding the photostability of **orobanchol** is not readily available in the reviewed literature. Given the presence of chromophores in its structure, it is plausible that exposure to light, particularly UV radiation, could lead to degradation.

Degradation Pathways: The primary degradation pathway for strigolactones is believed to be the hydrolysis of the enol-ether bridge, leading to the separation of the D-ring from the ABC-lactone core.[11] The specific degradation products of **orobanchol** under various conditions have not been extensively characterized in the available literature.

# Signaling Pathways and Experimental Workflows Orobanchol Biosynthesis Pathway



## Foundational & Exploratory

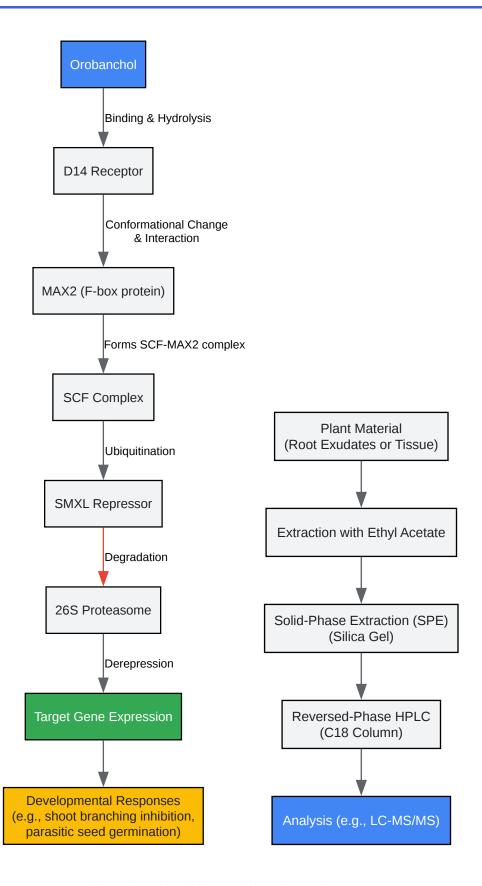
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**Orobanchol** is synthesized from β-carotene through a series of enzymatic reactions. The pathway involves the sequential action of several enzymes, including isomerases and carotenoid cleavage dioxygenases, to form the key intermediate, carlactone. Carlactone is then converted to carlactonoic acid, which serves as a precursor for the synthesis of various strigolactones, including **orobanchol**.[12][13]









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